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Compound Name: Epervudine

Cat. No.: B162263 Get Quote

This in-depth technical guide provides a comprehensive overview of the discovery and

development timeline of Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B

infections. The document is tailored for researchers, scientists, and drug development

professionals, offering detailed insights into the pivotal moments, experimental methodologies,

and quantitative data that have defined Lamivudine's journey from laboratory synthesis to a

globally recognized therapeutic agent.

Discovery and Development Timeline
The development of Lamivudine, from its initial synthesis to its approval as a critical

antiretroviral medication, represents a significant milestone in virology and medicinal chemistry.
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Year Milestone
Organization/Indivi
dual

Significance

1988

Racemic BCH-189 (a

mixture of lamivudine

and its enantiomer)

was first synthesized.

Bernard Belleau

(McGill University)

and Paul Nguyen-Ba

(IAF BioChem

International, Inc.)

This marked the initial

chemical discovery of

the compound that

would lead to

Lamivudine.

1989

The minus

enantiomer, which

would be named

lamivudine, was

isolated from the

racemic mixture.[1]

Bernard Belleau and

Nghe Nguyen-Ga (IAF

BioChem

International, Inc.)

This stereochemical

separation was

crucial, as the minus

enantiomer was later

found to have a better

therapeutic profile.[2]

Early 1990s

Yung-Chi Cheng's lab

at Yale University

discovered that the

combination of

lamivudine and

zidovudine (AZT)

synergistically

inhibited HIV reverse

transcriptase and that

the minus enantiomer

(lamivudine) had

reduced cytotoxicity.

[1]

Yung-Chi Cheng (Yale

University)

This discovery was

pivotal in establishing

lamivudine's potential

as a combination

therapy for HIV, a

cornerstone of

modern antiretroviral

treatment.[1]

1993-1994 The first randomized

controlled trials,

including the North

American NUCA 3001

and NUCA 3002

studies, and the

European NUCB 3001

and NUCB 3002

Various research

groups

These trials provided

the first clinical

evidence of the

efficacy of lamivudine

in combination with

zidovudine for treating

HIV-1 infection.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.clinicaltrials.gov/study/NCT03446573
https://pubmed.ncbi.nlm.nih.gov/23964932/
https://www.clinicaltrials.gov/study/NCT03446573
https://www.clinicaltrials.gov/study/NCT03446573
https://pubmed.ncbi.nlm.nih.gov/23964932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


studies, were

conducted.[2]

November 17, 1995

The U.S. Food and

Drug Administration

(FDA) approved

Lamivudine (brand

name Epivir) for the

treatment of HIV-1

infection in

combination with

zidovudine.[1][3]

Glaxo Wellcome (now

GlaxoSmithKline)

This was the first FDA

approval for

Lamivudine, making it

a key component of

antiretroviral therapy.

[4]

1996

Lamivudine was

licensed in Europe for

the treatment of HIV in

combination with other

anti-HIV drugs.

BioChem Pharma /

Glaxo Wellcome

This expanded the

availability of

Lamivudine to a wider

patient population.

1998

Lamivudine received

FDA approval for the

treatment of chronic

Hepatitis B virus

(HBV) infection.[5][6]

Glaxo Wellcome

This demonstrated the

dual antiviral activity

of Lamivudine against

both HIV and HBV.

November 2000

The fixed-dose

combination of

zidovudine,

lamivudine, and

abacavir (Trizivir) was

approved in the

United States.[7]

GlaxoSmithKline

This marked a step

towards simplifying

treatment regimens by

combining multiple

drugs into a single pill.

August 2, 2004

The fixed-dose

combination of

abacavir and

lamivudine (Epzicom)

was approved by the

FDA for the treatment

of HIV-1 infection.[8]

GlaxoSmithKline

This provided another

two-drug combination

option for HIV therapy.
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April 8, 2019

The FDA approved

the two-drug, fixed-

dose combination of

dolutegravir and

lamivudine (Dovato)

as a complete

regimen for treatment-

naive adults with HIV-

1.

ViiV Healthcare

This represented a

significant shift

towards reducing the

number of drugs in a

first-line HIV treatment

regimen.

April 8, 2024

The FDA approved

dolutegravir/lamivudin

e (Dovato) for the

treatment of HIV-1

infection in

adolescents aged 12

years and older.[9][10]

ViiV Healthcare

This expanded the

indication for this two-

drug regimen to a

younger patient

population.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Lamivudine.

Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine
Cell Line HIV-1 Strain IC50 (µM)

Various Various 0.002 - 1.14[3]

Monocytes/PBMCs Laboratory Strains 3.7 - 5.8[11]

Monocytes/PBMCs Clinical Isolates 0.26 (mean)[11]

PBMC HIV-I 0.07 - 0.2[12]

IC50 (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific

biological or biochemical function.
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Table 2: Pharmacokinetic Parameters of Lamivudine in
Adults

Parameter Value Unit

Oral Bioavailability ~82 %[4]

Time to Maximum

Concentration (Tmax)
0.5 - 1.5 hours[4]

Apparent Volume of

Distribution (Vd)
~1.3 L/kg[4]

Elimination Half-life (t1/2) 5 - 7 hours[4]

Intracellular Half-life of

Lamivudine 5'-triphosphate
10.5 - 15.5 (in HIV-1 cell lines) hours[4]

Renal Excretion (unchanged

drug)
~70 %[4]

Table 3: Efficacy of Lamivudine-Containing Regimens in
Clinical Trials (Selected Data)
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Trial
Treatment
Regimen

Duration Outcome Result

NUCA3001 &

NUCA3002

Lamivudine +

Zidovudine
-

Change in CD4+

cell counts

Primary endpoint

met, showing

superiority over

ZDV

monotherapy.[2]

GEMINI-1 &

GEMINI-2

Dolutegravir +

Lamivudine vs.

Dolutegravir +

TDF/FTC

48 Weeks
HIV-1 RNA <50

copies/mL

Non-inferiority to

the three-drug

regimen was

demonstrated.

[13]

TANGO Study

Switch to

Dolutegravir/Lam

ivudine vs.

Continuing TAF-

based regimen

144 Weeks
HIV-1 RNA ≥50

copies/mL

Switching to the

two-drug

regimen was

non-inferior to

continuing a

TAF-based

regimen.[4]

Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of Lamivudine
The synthesis of the biologically active (-)-enantiomer of Lamivudine often involves a

stereoselective approach to control the chirality at the two stereocenters. One common strategy

involves the glycosylation of a protected cytosine base with a chiral oxathiolane intermediate.

Methodology:

Preparation of the Chiral Oxathiolane Intermediate: A key step is the creation of the 1,3-

oxathiolane ring with the desired stereochemistry. This can be achieved through various

methods, including the use of chiral auxiliaries or enzymatic resolution. For example, a

racemic mixture of a protected 1,3-oxathiolane derivative can be resolved using an enzyme
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that selectively acylates one enantiomer, allowing for the separation of the desired

stereoisomer.

Glycosylation: The protected chiral oxathiolane intermediate is then coupled with a silylated

cytosine derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl

trifluoromethanesulfonate (TMSOTf). This reaction forms the crucial C-N bond between the

sugar moiety and the nucleobase.

Deprotection: The protecting groups on the sugar and the base are subsequently removed

under appropriate conditions (e.g., treatment with ammonia in methanol) to yield the final

Lamivudine product.

Purification: The final product is purified using techniques such as column chromatography

and recrystallization to obtain high-purity Lamivudine.

Protocol 2: In Vitro Anti-HIV Activity Assay
The antiviral activity of Lamivudine is typically assessed in cell culture-based assays that

measure the inhibition of HIV replication.

Methodology:

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood

mononuclear cells (PBMCs) are cultured under standard conditions.

Virus Preparation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 NL4-3) is

propagated in a suitable cell line, and the virus titer is determined.

Antiviral Assay:

Cells are seeded in microtiter plates and pre-incubated with serial dilutions of Lamivudine

for a few hours.

A known amount of HIV-1 is then added to the cell cultures.

The plates are incubated for several days to allow for viral replication.
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Measurement of Viral Replication: The extent of viral replication is quantified using various

methods:

p24 Antigen ELISA: The concentration of the viral core protein p24 in the culture

supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Reverse Transcriptase (RT) Activity Assay: The activity of the viral RT enzyme in the

culture supernatant is measured.

Syncytia Formation: For syncytia-inducing viral strains, the number of multinucleated giant

cells (syncytia) is counted.

Data Analysis: The concentration of Lamivudine that inhibits viral replication by 50% (IC50) is

calculated from the dose-response curve.

Protocol 3: Phase III Clinical Trial Design (Example:
GEMINI Studies)
The GEMINI-1 and GEMINI-2 studies were pivotal in establishing the efficacy and safety of a

two-drug regimen of dolutegravir and lamivudine for treatment-naive HIV-1 infected adults.

Methodology:

Study Design: The studies were identical, randomized, double-blind, multicenter, parallel-

group, non-inferiority Phase III trials.

Patient Population: Treatment-naive HIV-1 infected adults with baseline plasma HIV-1 RNA

between 1,000 and 500,000 copies/mL.

Randomization: Participants were randomized 1:1 to receive either:

A two-drug regimen of dolutegravir (50 mg) plus lamivudine (300 mg) once daily.

A three-drug regimen of dolutegravir (50 mg) plus tenofovir disoproxil

fumarate/emtricitabine (300 mg/200 mg) once daily.
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Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1

RNA <50 copies/mL at Week 48, with a non-inferiority margin of 10%.

Secondary Endpoints: Secondary endpoints included changes from baseline in CD4+ cell

count, safety and tolerability, and the development of virologic resistance.

Data Analysis: The primary efficacy analysis was performed on the intent-to-treat-exposed

(ITT-E) population.
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Caption: Intracellular activation and mechanism of action of Lamivudine.

Experimental Workflow for Lamivudine Development
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Caption: A simplified workflow of Lamivudine's drug development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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